Acetylaranotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylaranotin belongs to one structural subgroup of ETPs characterized by the presence of a seven-membered 4,5-dihydrooxepine ring.
Scientific Research Applications
Biosynthesis and Natural Product Production
- Acetylaranotin is an epipolythiodioxopiperazine (ETP) derived from diketopiperazines, characterized by a dihydrooxepine ring. Research in Aspergillus terreus has revealed a gene cluster responsible for its biosynthesis, including the nonribosomal peptide synthetase gene, ataP. This discovery provides insights into increasing the production of acetylaranotin and related natural products, as well as engineering new molecules (Guo et al., 2013).
- The identification of a bis-thiomethyltransferase gene, ATEG_01465.1, located outside the acetylaranotin gene cluster, facilitates the production of novel acetylaranotin derivatives in Aspergillus terreus (Sun et al., 2018).
Synthetic and Chemical Studies
- A total synthesis of (-)-acetylaranotin has been achieved, highlighting the efficient formation of the dihydrooxepine ring. This synthesis provides access to acetylaranotin from commercially available L-Cbz-tyrosine, marking a significant advance in the chemical synthesis of complex natural products (Fujiwara et al., 2012).
- Another synthesis approach for acetylaranotin involved an aza-Cope-Mannich reaction, leading to the formal synthesis of this compound. This method offers a new strategy for synthesizing oxygenated bicyclic amino acids (Belov et al., 2015).
properties
CAS RN |
20485-01-2 |
---|---|
Product Name |
Acetylaranotin |
Molecular Formula |
C22H20N2O8S2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |
InChI |
InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3 |
InChI Key |
OHTZNUUGYPDWEB-FJHDBJKYSA-N |
SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetylaranotin; Antibiotic LL-S-88-A; LL-S-88-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.